
2-((4-fluorophenyl)sulfonyl)-N-(4-mesitylthiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-fluorophenyl)sulfonyl)-N-(4-mesitylthiazol-2-yl)acetamide, also known as FST, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FST is a sulfonamide derivative that is synthesized through a multistep process, and it has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Immunomodulating Effects
Wang et al. (2004) explored the modulation of the immune response to tumors by a structurally similar compound, identifying its capability to enhance the reactivity of certain lymphoid cell populations against tumor growth. The study highlighted the compound's potential to increase tumor cell destruction by "activated" macrophages and restore alloreactivity in immunodepressed mice, suggesting its immunomodulating effects could be beneficial in cancer therapy (Wang et al., 2004).
Anticancer Activity
Ghorab et al. (2015) synthesized novel sulfonamide derivatives and evaluated their cytotoxic activities against breast and colon cancer cell lines. Among the compounds tested, one demonstrated significant potency against breast cancer cells, presenting a potential avenue for anticancer drug development (Ghorab et al., 2015).
Restoration of Cytolytic T-Lymphocyte Response
Wang et al. (1988) investigated a compound's ability to restore cytolytic T-lymphocyte responses in mice, highlighting its potential as an immunopotentiator. This research contributes to understanding how chemical compounds can enhance immune responses against tumors and possibly other pathogens (Wang et al., 1988).
Antiepileptic Drug Development
Tanaka et al. (2019) identified a compound with structural similarities as a broad-spectrum antiepileptic drug candidate, emphasizing the role of such compounds in developing treatments for epilepsy. The study focused on optimizing the compound's ADME profile for better metabolic stability and reduced reactive metabolic production (Tanaka et al., 2019).
Anti-inflammatory Activity
Sunder et al. (2013) synthesized derivatives of a related compound and evaluated them for anti-inflammatory activity. The study discovered significant activity in some derivatives, contributing to the search for new anti-inflammatory agents (Sunder et al., 2013).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S2/c1-12-8-13(2)19(14(3)9-12)17-10-27-20(22-17)23-18(24)11-28(25,26)16-6-4-15(21)5-7-16/h4-10H,11H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZBCDPJNINULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

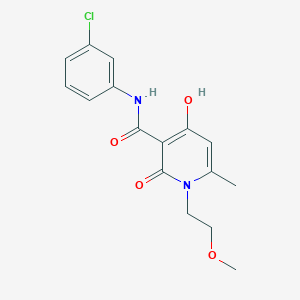
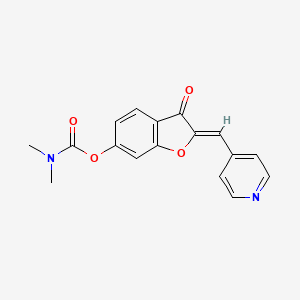
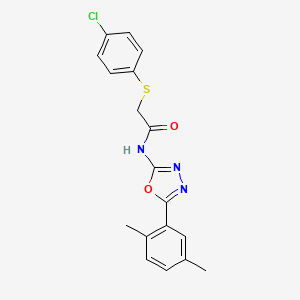

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2817369.png)
![1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2817370.png)

![N-(4-ethylphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2817376.png)
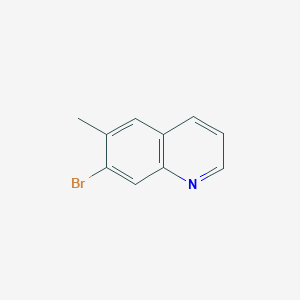
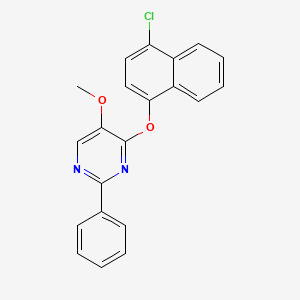
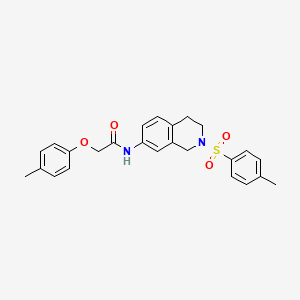
![2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2817382.png)

